molecular formula C15H11ClO2 B11858516 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- CAS No. 66883-86-1

4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl-

Cat. No.: B11858516
CAS No.: 66883-86-1
M. Wt: 258.70 g/mol
InChI Key: XQROCKZRCAVBQI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with a chlorine atom at the 8th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups into the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted benzopyrans and quinones, which can be further utilized in different applications.

Scientific Research Applications

4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the chlorine and phenyl substitutions.

    2,3-Dihydro-4H-1-Benzopyran-4-one: A similar compound lacking the chlorine atom.

    8-Chloro-4H-1-Benzopyran-4-one: A compound with only the chlorine substitution.

Uniqueness

4H-1-Benzopyran-4-one, 8-chloro-2,3-dihydro-2-phenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

66883-86-1

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

8-chloro-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

XQROCKZRCAVBQI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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